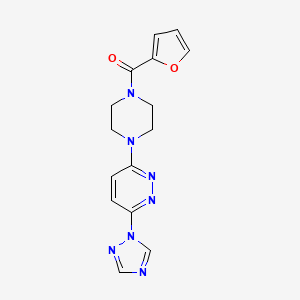
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . The compound could potentially be evaluated against various cancer cell lines using assays like MTT to determine its cytotoxic activities. Molecular docking studies might also be conducted to understand the binding modes of these derivatives in the binding pocket of target enzymes, such as aromatase, which is a possible target in cancer therapy .
Antifungal and Antibacterial Agents
Triazole compounds are known for their versatile biological activities, including antifungal and antibacterial properties. The triazole nucleus is a central structural component in many drug classes, such as fluconazole and voriconazole, which are used to treat fungal infections . The compound could be synthesized and studied for its antimicrobial potential, possibly leading to the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antiviral Potential
Compounds containing the 1,2,4-triazole ring have shown promise in antiviral discovery, particularly against viruses like hepatitis C virus (HCV) and human immunodeficiency virus (HIV) . The compound could be evaluated for its efficacy in inhibiting viral replication or as a part of combination therapies to enhance the treatment of viral infections.
Enzyme Inhibition
The triazole ring is present in FDA-approved drugs like letrozole and anastrozole, which are used as first-line therapies for the treatment of breast cancer in postmenopausal women. These drugs act as enzyme inhibitors, blocking the synthesis of estrogen . The compound could be researched for its potential as an enzyme inhibitor in various biochemical pathways.
Antioxidant Properties
Triazole derivatives have been associated with antioxidant properties, which are crucial in reducing or neutralizing free radicals and protecting cells against oxidative injury . The compound could be synthesized and its antioxidant capacity assessed, which may contribute to its therapeutic importance.
Pharmacological Scaffold
The triazole moiety serves as an important pharmaceutical scaffold due to its ability to form hydrogen bonds with different targets. This property can be leveraged to improve the pharmacokinetics and toxicological properties of compounds . The compound could be used as a scaffold for the development of new drugs with enhanced pharmacological activities.
Analgesic and Anti-inflammatory Applications
Triazole derivatives are also known for their analgesic and anti-inflammatory effects. The compound could be investigated for its potential use in pain management and inflammation control, possibly leading to new therapeutic options for patients suffering from chronic pain and inflammatory diseases .
Antidepressant and Anxiolytic Effects
Some triazole-containing drugs, such as trazodone and nefazodone, are used as antidepressants. The compound could be explored for its potential antidepressant and anxiolytic effects, which might offer new avenues for treating mental health conditions .
properties
IUPAC Name |
furan-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c23-15(12-2-1-9-24-12)21-7-5-20(6-8-21)13-3-4-14(19-18-13)22-11-16-10-17-22/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFNGIDUPZPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

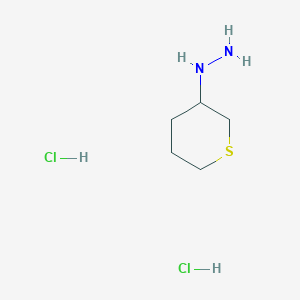
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2961080.png)
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2961081.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2961083.png)

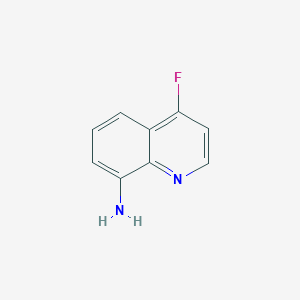
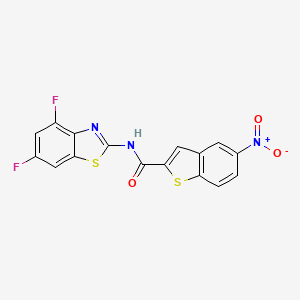
![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2961093.png)
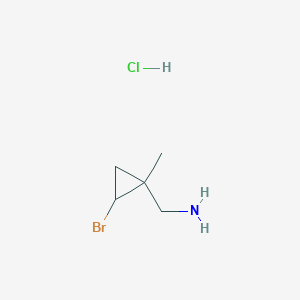
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)
![8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2961097.png)
![ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2961099.png)
![Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate](/img/structure/B2961101.png)